molecular formula C24H20BrNO B11081600 4-Bromo-2-(2-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol

4-Bromo-2-(2-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol

Cat. No.: B11081600
M. Wt: 418.3 g/mol
InChI Key: RENXPLYJQBTTFQ-UHFFFAOYSA-N
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Description

4-Bromo-2-(2-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol is a complex organic compound that belongs to the class of phenols. This compound is characterized by the presence of a bromine atom at the 4th position and a phenol group at the 2nd position of the phenanthridine ring system. The phenanthridine ring is further substituted with a 2-methyl group and a tetrahydrobenzo group, making it a highly substituted and structurally intricate molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol can be achieved through a multi-step synthetic route. The key steps involve:

    Formation of Phenanthridine Ring: The phenanthridine ring can be constructed through a cyclization reaction involving the appropriate precursors. This step may require the use of strong acids or bases as catalysts.

    Substitution with Tetrahydrobenzo Group:

    Methylation: The methyl group can be introduced using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of de-brominated phenol.

    Substitution: Formation of azide or nitrile derivatives.

Scientific Research Applications

4-Bromo-2-(2-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-phenylphenol: Lacks the tetrahydrobenzo and methyl groups, making it less complex.

    2-(2-Methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol: Lacks the bromine atom, affecting its reactivity and biological activity.

    4-Bromo-2-(2-methylphenyl)phenol: Lacks the phenanthridine ring, resulting in different structural and functional properties.

Uniqueness

4-Bromo-2-(2-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol is unique due to its highly substituted structure, which imparts distinct chemical and biological properties. The combination of the bromine atom, phenol group, and phenanthridine ring makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C24H20BrNO

Molecular Weight

418.3 g/mol

IUPAC Name

4-bromo-2-(2-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol

InChI

InChI=1S/C24H20BrNO/c1-14-6-9-18-19(12-14)23-17-5-3-2-4-15(17)7-10-21(23)26-24(18)20-13-16(25)8-11-22(20)27/h2-5,7-8,10-11,13-14,27H,6,9,12H2,1H3

InChI Key

RENXPLYJQBTTFQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C3=C(C=CC4=CC=CC=C43)N=C2C5=C(C=CC(=C5)Br)O

Origin of Product

United States

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